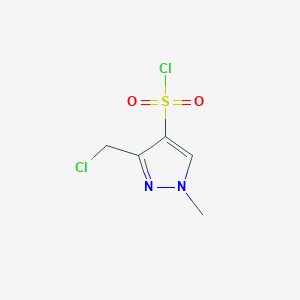

3-(Chloromethyl)-1-methylpyrazole-4-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

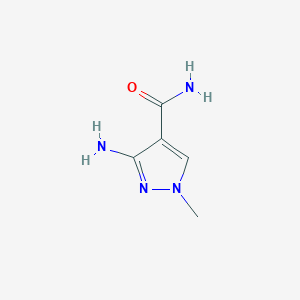

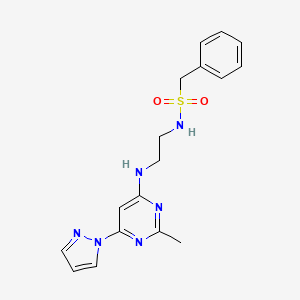

The compound “3-(Chloromethyl)-1-methylpyrazole-4-sulfonyl chloride” is a complex organic molecule. It likely contains a pyrazole ring, which is a type of aromatic organic compound. The “3-(Chloromethyl)” and “1-methyl” parts suggest that there are methyl and chloromethyl groups attached to this ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving chloromethane or benzoyl chloride . These methods typically involve the use of catalysts and careful control of reaction conditions .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- Nitration and Deoxygenation : 1-Methylpyrazole derivatives, including similar structures to 3-(Chloromethyl)-1-methylpyrazole-4-sulfonyl chloride, are used in nitration reactions and subsequent deoxygenation processes, providing insights into the chemical behavior of pyrazole oxides (Ferguson et al., 1977).

- Synthesis of Anticancer and Anti-HIV Agents : 4-Chlorocoumarin-3-sulfonyl chloride, with structural similarity to the compound , is synthesized for potential applications in anticancer and anti-HIV treatments (Jashari et al., 2007).

- Sulfonylation Reactions : The compound is potentially useful in Friedel-Crafts sulfonylation reactions, as seen with other sulfonyl chlorides, to enhance reactivity and yield of diaryl sulfones (Nara et al., 2001).

- Formation of Aminopyrazoles and Iminopyrimidines : In copper-catalyzed reactions, similar compounds are utilized to create aminopyrazoles and iminopyrimidines, indicating its potential in synthesizing complex organic molecules (Xing et al., 2014).

Potential Biological Applications

- Synthesis of Water-Soluble Complexes : Derivatives of 1-methylpyrazole are used to synthesize water-soluble pyrazolate rhodium(I) complexes, which can have potential applications in biology and medicine (Esquius et al., 2000).

- Catalysis in Chemical Synthesis : Compounds like 3-methyl-1-sulfonic acid imidazolium chloride are used as catalysts for synthesizing N-sulfonyl imines, indicating the potential catalytic role of similar sulfonyl chlorides (Zolfigol et al., 2010).

Green Chemistry and Environmental Considerations

- Evaluation of Green Chemistry Metrics : The synthesis of compounds with structural similarities to 3-(Chloromethyl)-1-methylpyrazole-4-sulfonyl chloride is evaluated for green chemistry metrics, emphasizing the importance of environmentally friendly synthesis methods (Gilbile et al., 2017).

Propriétés

IUPAC Name |

3-(chloromethyl)-1-methylpyrazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl2N2O2S/c1-9-3-5(12(7,10)11)4(2-6)8-9/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVRVGZKVHPSGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)CCl)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Chloromethyl)-1-methylpyrazole-4-sulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]propanamide](/img/structure/B2452324.png)

![1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethoxy)benzoyl]piperazine](/img/structure/B2452326.png)

![N-[(2-chlorophenyl)methyl]-2-nitroaniline](/img/structure/B2452328.png)

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2452330.png)

![3-(4-fluorobenzyl)-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2452334.png)